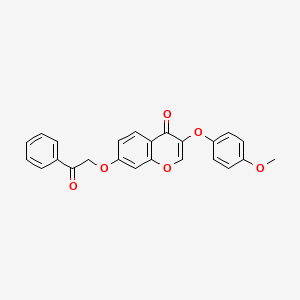

3-(4-methoxyphenoxy)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one

Description

3-(4-Methoxyphenoxy)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one is a synthetic isoflavone derivative characterized by a chromen-4-one core substituted at positions 3 and 6. The 3-position bears a 4-methoxyphenoxy group, while the 7-position is functionalized with a 2-oxo-2-phenylethoxy moiety.

Key structural features include:

- Chromen-4-one backbone: A planar, conjugated system enabling π-π interactions with biological targets.

- 4-Methoxyphenoxy group: Enhances lipophilicity and may influence metabolic stability.

Properties

IUPAC Name |

3-(4-methoxyphenoxy)-7-phenacyloxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O6/c1-27-17-7-9-18(10-8-17)30-23-15-29-22-13-19(11-12-20(22)24(23)26)28-14-21(25)16-5-3-2-4-6-16/h2-13,15H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOPNKQYQDWYBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenoxy)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenol, 2-hydroxyacetophenone, and benzaldehyde.

Step 1: Formation of 4-methoxyphenoxyacetophenone through a nucleophilic substitution reaction between 4-methoxyphenol and 2-chloroacetophenone.

Step 2: Aldol condensation of 4-methoxyphenoxyacetophenone with benzaldehyde to form the intermediate chalcone.

Step 3: Cyclization of the chalcone intermediate under acidic or basic conditions to yield the chromone core.

Step 4: Introduction of the phenylethoxy group via etherification using phenol and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenoxy)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce carbonyl groups to alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of alcohols or reduced chromone derivatives.

Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.

Scientific Research Applications

3-(4-methoxyphenoxy)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one exhibits a range of biological activities that make it a valuable compound in medicinal chemistry.

Anticancer Properties

Research has shown that this compound possesses significant anticancer activity. It induces apoptosis and inhibits cell proliferation in various cancer cell lines.

Case Study: Anticancer Activity on MCF-7 Cells

- Objective: Evaluate the effects on MCF-7 breast cancer cells.

- Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.

- Findings: The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored, showing promise in reducing inflammation.

Case Study: Anti-inflammatory Effects on RAW 264.7 Macrophages

- Objective: Assess the anti-inflammatory potential using LPS-stimulated macrophages.

- Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.

- Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.

Applications in Research

The applications of 3-(4-methoxyphenoxy)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one extend beyond medicinal chemistry:

-

Chemistry:

- Used as a building block for synthesizing more complex molecules.

- Studied for reaction mechanisms and synthetic pathways.

-

Biology:

- Investigated for potential biological activities including anti-inflammatory and antioxidant properties.

- Explored for therapeutic effects in drug development.

-

Materials Science:

- Utilized in the development of new materials and chemical processes, particularly those requiring functionalized chromone derivatives.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenoxy)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one involves its interaction with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between the target compound and its analogs (Figure 1):

*Calculated using ChemSpider data from .

Structural and Functional Insights

Position 3 Modifications

- 4-Methoxyphenoxy vs. 4-Methoxyphenyl: The target compound’s phenoxy group introduces an oxygen linker, increasing polarity compared to the direct phenyl group in Compound 10 . This may alter membrane permeability or metabolic pathways.

- Natural vs. Synthetic Groups : Daidzein (a natural isoflavone) has a 4-hydroxyphenyl group, which enhances antioxidant activity but reduces synthetic versatility compared to methoxy-substituted derivatives .

Position 7 Modifications

- 2-Oxo-2-Phenylethoxy vs. Aminoethoxy: The target compound’s ketone-phenyl substituent contrasts with the amine-containing groups in Compound 10 (AChE/BuChE inhibition) and Compound 6a (anti-HCV activity). Amines may improve water solubility, while aromatic ketones could enhance target specificity .

- Acetoxymethyl-Methoxy (Compound 11b) : This bulkier substituent in Compound 11b may sterically hinder interactions with enzymes, explaining its focus on antineoplastic applications .

Biological Activity

3-(4-Methoxyphenoxy)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one, a derivative of the flavonoid family, has garnered attention for its potential biological activities. This compound is characterized by its unique chromenone structure, which is known for various pharmacological properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure

The chemical structure of 3-(4-methoxyphenoxy)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one can be represented as follows:

This structure includes a chromenone core with methoxy and phenyl substituents that contribute to its biological profile.

Antioxidant Activity

Research indicates that flavonoids, including derivatives like 3-(4-methoxyphenoxy)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one, exhibit significant antioxidant properties. These compounds can neutralize free radicals, thereby reducing oxidative stress in cells. A study demonstrated that similar compounds showed a marked increase in antioxidant activity when evaluated using DPPH and ABTS assays .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. In vitro studies have reported that flavonoid derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

Flavonoids are well-known for their anti-inflammatory properties. The compound under discussion has been evaluated for its ability to inhibit pro-inflammatory cytokines in cell cultures. Studies have shown that it can downregulate TNF-alpha and IL-6 production, indicating its potential use in treating inflammatory diseases .

Anticancer Activity

Recent investigations into the anticancer effects of flavonoid derivatives suggest that 3-(4-methoxyphenoxy)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one may induce apoptosis in cancer cells. A study involving human cancer cell lines revealed that treatment with this compound resulted in significant cell cycle arrest and increased apoptosis markers such as caspase activation .

Data Tables

Case Studies

- Antioxidant Evaluation : A study published in the Journal of Medicinal Chemistry highlighted the antioxidant potential of various flavonoid derivatives, including our compound. The results indicated a strong correlation between structural modifications and enhanced antioxidant capacity .

- Antimicrobial Screening : In a comprehensive antimicrobial study, several flavonoid compounds were screened against clinical isolates. The results showed that the compound exhibited notable activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .

- Cancer Cell Line Study : A recent publication focused on the effects of flavonoid derivatives on breast cancer cell lines. The study found that treatment with 3-(4-methoxyphenoxy)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one led to reduced viability and increased apoptosis, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-methoxyphenoxy)-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the chromen-4-one core. Key steps include:

- Nucleophilic substitution : Introduction of the 4-methoxyphenoxy group via SN2 reactions under anhydrous conditions (e.g., using K₂CO₃ in DMF at 80°C) .

- Esterification : Coupling the 2-oxo-2-phenylethoxy moiety using acid chlorides or coupling agents like DCC/DMAP in dry THF .

- Optimization : Yields are sensitive to solvent polarity, temperature, and catalyst choice. For example, polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while steric hindrance from bulky substituents may require prolonged reaction times .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the chromenone core at δ 6.5–8.0 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns to validate substituent placement .

- HPLC-PDA : Ensures purity (>95%) and monitors byproducts during synthesis .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation of this compound, and what challenges arise due to substituent effects?

- Methodological Answer :

- Data Collection : High-resolution single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation (λ = 0.71073 Å) is used. SHELXT/SHELXL software automates space-group determination and refinement .

- Challenges : Bulky substituents (e.g., phenoxy groups) may cause disorder in crystal packing, requiring iterative refinement with restraints. For example, the 2-oxo-2-phenylethoxy group might exhibit rotational disorder, resolved using PART commands in SHELXL .

- Validation : R-factor convergence (<0.05) and Hirshfeld surface analysis ensure structural accuracy .

Q. How can computational methods predict the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite predict binding affinities. For example, docking into the ATP-binding pocket of kinases requires:

- Ligand Preparation : Generate 3D conformers (e.g., using Open Babel) and assign partial charges .

- Receptor Grid Setup : Define active-site residues (e.g., hinge region residues in kinases) for flexible docking .

- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns trajectories) .

Q. How should researchers address discrepancies in reported bioactivity data across studies?

- Methodological Answer :

- Experimental Replication : Standardize assays (e.g., MIC for antimicrobial activity using CLSI guidelines) to control variables like inoculum size .

- Data Normalization : Compare IC₅₀ values against positive controls (e.g., doxorubicin for cytotoxicity) to mitigate batch effects .

- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, identifying outliers via funnel plots .

Data Contradiction Analysis

Q. How can researchers resolve conflicting crystallographic data regarding bond angles in the chromenone core?

- Methodological Answer :

- Validation Metrics : Cross-check against Cambridge Structural Database (CSD) entries for similar chromenones. For example, the C4-O-C7 angle typically ranges 117–122°; deviations >5° may indicate refinement errors .

- Theoretical Calculations : Compare experimental angles with DFT-optimized geometries (e.g., B3LYP/6-31G* level) to identify steric or electronic distortions .

Method Optimization

Q. What strategies improve the electrochemical functionalization of the chromenone core?

- Methodological Answer :

- Solvent Tuning : Use aprotic solvents (e.g., acetonitrile) to stabilize radical intermediates during C(sp³)-H activation .

- Electrode Selection : Pt or carbon electrodes enhance electron transfer efficiency, reducing overpotential by 0.2–0.3 V .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.